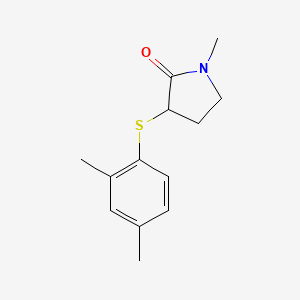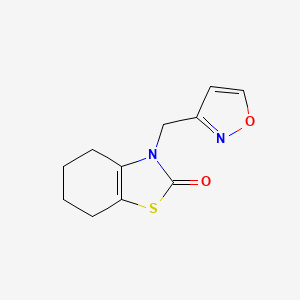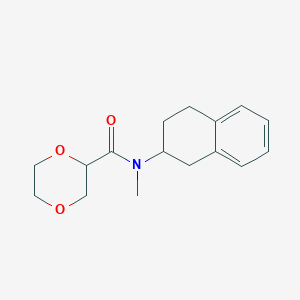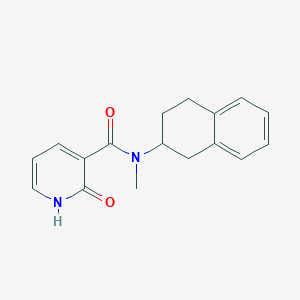
3-(2,4-Dimethylphenyl)sulfanyl-1-methylpyrrolidin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2,4-Dimethylphenyl)sulfanyl-1-methylpyrrolidin-2-one, also known as DMTS, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research fields. DMTS is a pyrrolidinone derivative and is structurally similar to other compounds such as thioacetamide and thioacetazone.
科学的研究の応用
3-(2,4-Dimethylphenyl)sulfanyl-1-methylpyrrolidin-2-one has been extensively studied for its potential applications in various research fields. The compound has shown promising results in the fields of medicinal chemistry, biochemistry, and pharmacology. This compound has been found to possess anti-inflammatory, anti-cancer, and anti-bacterial properties. The compound has also been studied for its potential use as a diagnostic tool for various diseases.
作用機序
The mechanism of action of 3-(2,4-Dimethylphenyl)sulfanyl-1-methylpyrrolidin-2-one is not fully understood. However, studies have suggested that the compound acts by inhibiting the activity of various enzymes and proteins involved in inflammatory and cancer pathways. This compound has also been found to induce apoptosis in cancer cells, leading to their death.
Biochemical and Physiological Effects
This compound has been found to have various biochemical and physiological effects. The compound has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α. This compound has also been found to inhibit the growth of cancer cells, including breast, lung, and colon cancer cells. Additionally, the compound has been found to possess antibacterial activity against various bacterial strains.
実験室実験の利点と制限
3-(2,4-Dimethylphenyl)sulfanyl-1-methylpyrrolidin-2-one has several advantages as a research tool. The compound is easily synthesized, and its purity can be easily verified using standard analytical techniques. This compound is also stable under standard laboratory conditions and can be stored for extended periods without degradation. However, this compound has some limitations as a research tool. The compound has low solubility in water, which can limit its use in some experiments. Additionally, the compound has not been extensively studied in vivo, and its toxicity profile is not fully understood.
将来の方向性
There are several future directions for research on 3-(2,4-Dimethylphenyl)sulfanyl-1-methylpyrrolidin-2-one. One potential application of the compound is in the development of anti-inflammatory drugs. This compound has been shown to possess potent anti-inflammatory properties, and further research could lead to the development of new drugs for the treatment of inflammatory diseases. Additionally, this compound could be further studied for its potential use in cancer therapy. The compound has shown promising results in vitro, and further research could lead to the development of new cancer treatments. Finally, this compound could be studied for its potential use as a diagnostic tool for various diseases. The compound has been shown to have selective binding properties, and further research could lead to the development of new diagnostic tools.
Conclusion
In conclusion, this compound is a promising research tool with potential applications in various research fields. The compound can be easily synthesized, and its purity can be easily verified. This compound has been found to possess anti-inflammatory, anti-cancer, and antibacterial properties. The compound has several advantages as a research tool, including its stability and ease of synthesis. However, this compound has some limitations, including its low solubility in water and limited in vivo toxicity data. Future research on this compound could lead to the development of new drugs for the treatment of inflammatory diseases and cancer, as well as the development of new diagnostic tools.
合成法
3-(2,4-Dimethylphenyl)sulfanyl-1-methylpyrrolidin-2-one can be synthesized using a simple and efficient method. The synthesis involves reacting 2,4-dimethylphenyl isothiocyanate with 1-methylpyrrolidin-2-one in the presence of a base such as sodium hydride or potassium carbonate. The reaction yields this compound as a white crystalline solid with a high purity level. The synthesis method is cost-effective and can be easily scaled up for large-scale production.
特性
IUPAC Name |
3-(2,4-dimethylphenyl)sulfanyl-1-methylpyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NOS/c1-9-4-5-11(10(2)8-9)16-12-6-7-14(3)13(12)15/h4-5,8,12H,6-7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISEPUTDLZGEQQO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)SC2CCN(C2=O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Azaspiro[5.5]undec-9-en-2-yl-(4-hydroxythiophen-2-yl)methanone](/img/structure/B7594469.png)
![2-[3-(4-chlorophenyl)thiomorpholin-4-yl]-N-methylacetamide](/img/structure/B7594473.png)
![1-[2-(3,5-Dimethylphenyl)pyrrolidin-1-yl]-2-pyridin-3-ylethanone](/img/structure/B7594481.png)

![2-(3-Fluorophenyl)-2-[methyl-[(5-phenyl-1,2,4-oxadiazol-3-yl)methyl]amino]acetamide](/img/structure/B7594494.png)
![N-[1-(3-fluorophenyl)piperidin-3-yl]pyridine-3-carboxamide](/img/structure/B7594505.png)
![N-cyclopropyl-2-azaspiro[5.5]undec-9-ene-2-carboxamide](/img/structure/B7594512.png)
![N-(pyridin-2-ylmethyl)-2-[4-(2,2,3,3-tetrafluoropropyl)piperazin-1-yl]acetamide](/img/structure/B7594529.png)
![1-[1-(6-Nitroquinolin-2-yl)piperidin-3-yl]imidazolidin-2-one](/img/structure/B7594537.png)
![4-[[2-(2,6-Difluorophenyl)cyclopropanecarbonyl]-methylamino]benzamide](/img/structure/B7594538.png)



